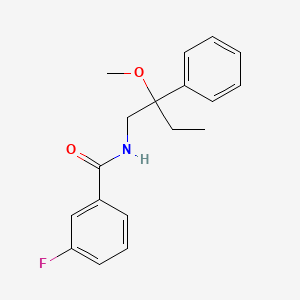
3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as "L-745,870" and belongs to the class of benzamides.
Aplicaciones Científicas De Investigación
Antitumor Activity
Benzamide derivatives, including compounds structurally related to 3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide, have shown promising antitumor activity. For instance, a study by Saito et al. (1999) demonstrated that certain benzamide derivatives can inhibit histone deacetylase, leading to the suppression of tumor growth in various human tumor cell lines.
Imaging of Neurological Disorders
Benzamide analogs have been used in imaging studies related to neurological disorders. Kepe et al. (2006) utilized a specific benzamide derivative as a molecular imaging probe to quantify serotonin receptors in the brains of Alzheimer's disease patients, providing valuable insights into the disease's progression (Kepe et al., 2006).
Diabetes Treatment Research
In the context of diabetes treatment, derivatives of benzamide like repaglinide have been explored. A study by Grell et al. (1998) delves into the structure-activity relationships of hypoglycemic benzoic acid derivatives, highlighting their potential in managing type 2 diabetes.
Tumor Imaging
Fluorine-containing benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors, as detailed in a study by Tu et al. (2007). These compounds could be used in positron emission tomography (PET) imaging, aiding in the diagnosis and treatment planning for cancer patients.
Modulation of Glutamate Receptors
Benzamide derivatives like CDPPB have been found to modulate metabotropic glutamate receptors, which play a critical role in various neurological processes. A study by de Paulis et al. (2006) investigates the effects of substituents on these benzamide derivatives in the context of cortical astrocytes.
Propiedades
IUPAC Name |
3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-3-18(22-2,15-9-5-4-6-10-15)13-20-17(21)14-8-7-11-16(19)12-14/h4-12H,3,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDWFMPDHQCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC(=CC=C1)F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)
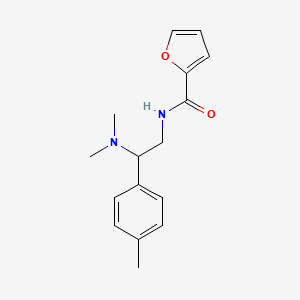


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)
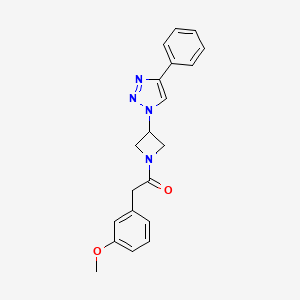

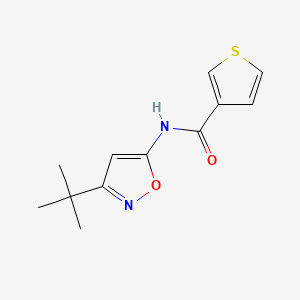
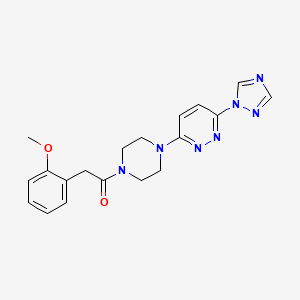
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)